molecular formula C17H17N3S B2798609 2-(1H-benzimidazol-2-yl)-3-(4-methylphenyl)propanethioamide CAS No. 1260918-73-7

2-(1H-benzimidazol-2-yl)-3-(4-methylphenyl)propanethioamide

Cat. No. B2798609
CAS RN: 1260918-73-7
M. Wt: 295.4
InChI Key: BAPMXOZNEYSYPR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of a similar compound was described in two steps . In the first step, 1,3-dihydro-2H-1,3-benzimidazole-2-thione was reacted with 4-fluorobenzaldehyde in DMSO to get 4-[(1H-benzimidazol-2-yl)sulfanyl]benzaldehyde in high yield. The reaction of the obtained aldehyde with thiosemicarbazide in ethanol at reflux temperature yielded 2-({4-[(1H-benzimidazol-2-yl)sulfanyl]phenyl}methylidene)hydrazine-1-carbothioamide .


Molecular Structure Analysis

The X-ray crystal structure analysis of selected benzimidazole derivatives has been described . The benzimidazole core is nearly planar and the molecules are arranged in parallel planes, stabilized by π-π interactions and hydrogen bonds .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds involve nucleophilic aromatic substitution and the formation of thiosemicarbazone .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar benzimidazole derivatives have been studied using vibrational spectroscopy, quantum computational and molecular docking studies . The calculated HOMO and LUMO energies reveal that charge transfer happens within the molecule .

Scientific Research Applications

DNA Binding and Fluorescent Staining

One notable application of benzimidazole derivatives is their strong binding to the minor groove of double-stranded B-DNA, with specificity for AT-rich sequences. Hoechst 33258, a well-known benzimidazole derivative, is widely used as a fluorescent DNA stain due to its ability to penetrate cells and bind DNA, making it invaluable in plant cell biology for chromosome and nuclear staining, as well as in analysis of nuclear DNA content values through flow cytometry. This compound and its analogs also find uses as radioprotectors and topoisomerase inhibitors, highlighting their potential as a starting point for rational drug design and as a model system for investigating DNA sequence recognition and binding (Issar & Kakkar, 2013).

Pharmacological Significance of Benzimidazole Derivatives

Benzimidazole derivatives exhibit a wide range of pharmacological functions, playing a critical role throughout the medical sector. They have shown antimicrobial, antiviral, antidiabetic, anti-cancer, anti-helminthic, antioxidant, anti-fungal, anti-allergic, anti-parasitic, anti-proliferative, anti-HIV, anti-convulsant, anti-inflammatory, anti-hypertensive effects, and act as proton pump inhibitors. These derivatives, through modifications in their composition, offer a high degree of variety which has been beneficial in discovering new therapeutic agents with increased efficacy and lower toxicity (Vasuki et al., 2021).

Biological Activities and Synthetic Utilities

Benzimidazole and its analogs, such as 2-(1H-benzimidazol-2-yl)-3-(4-methylphenyl)propanethioamide, are part of extensive research due to their diverse biological and pharmacological properties. Their synthetic utilities have been explored for the development of new compounds with potential therapeutic applications, including but not limited to antibacterial, antifungal, anti-inflammatory, antiviral, and anticancer activities. The S-arylation of 2-mercaptobenzazoles, including benzothiazoles, benzoxazoles, and benzimidazoles, has gained attention for the synthesis of compounds with various biological activities, demonstrating the broad application and interest in this chemical class (Vessally et al., 2018).

properties

IUPAC Name

2-(1H-benzimidazol-2-yl)-3-(4-methylphenyl)propanethioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3S/c1-11-6-8-12(9-7-11)10-13(16(18)21)17-19-14-4-2-3-5-15(14)20-17/h2-9,13H,10H2,1H3,(H2,18,21)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAPMXOZNEYSYPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CC(C2=NC3=CC=CC=C3N2)C(=S)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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